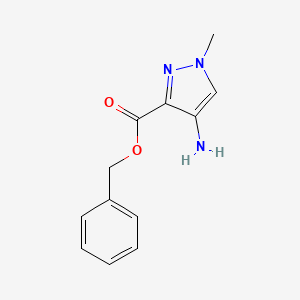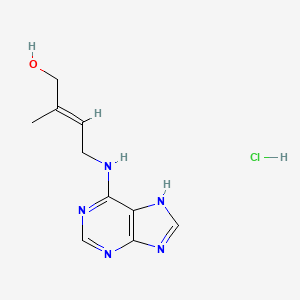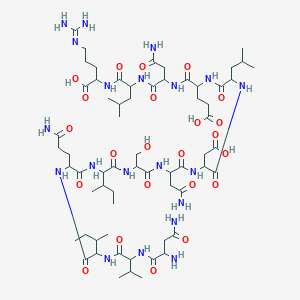
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride typically involves the reaction of 2,3-dimethylbutanoic acid with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification and analysis of proteins. The compound’s unique structure allows it to interact with specific amino acid residues, facilitating the study of protein function and structure .
In addition to proteomics, this compound is also used in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme-substrate interactions.
Medicine: In the development of potential therapeutic agents.
Industry: As a chemical intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s piperazine ring can form hydrogen bonds and other interactions with amino acid residues, altering the protein’s conformation and activity. This interaction is crucial for its use in proteomics research, where it helps in identifying and characterizing protein functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylbutanoic acid: A precursor in the synthesis of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride.
Piperazine: A key component of the compound’s structure.
2,3-Dimethyl-2-piperazin-1-ylbutanoic acid: The non-dihydrochloride form of the compound.
Uniqueness
This compound is unique due to its specific combination of a piperazine ring and a dimethylbutanoic acid moiety. This structure allows it to interact with proteins in a way that similar compounds may not, making it particularly valuable in proteomics research .
Eigenschaften
Molekularformel |
C10H22Cl2N2O2 |
|---|---|
Molekulargewicht |
273.20 g/mol |
IUPAC-Name |
2,3-dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12;;/h8,11H,4-7H2,1-3H3,(H,13,14);2*1H |
InChI-Schlüssel |
YLSZJDUVQXGCSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C(=O)O)N1CCNCC1.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphoric acid [5-(6-aminopurin-9-YL)-2-methyltetrahydrofuran-3-YL] ester](/img/structure/B12106838.png)

![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)





![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)





